

Indalpine Clinical Trial Overview

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Compound Focus: Indalpine

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The table below summarizes the design and key findings from clinical studies focused on validating the efficacy and safety of **indalpine**.

Study Reference	Trial Design & Comparison	Dosage	Key Efficacy Findings	Key Safety & Tolerability Findings
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| **Double-blind vs. Mianserin** [1] | 4-week, double-blind; 65 out-patients (52 completed); **Indalpine** vs. Mianserin. | **Indalpine:** 150 mg/day Mianserin: 60 mg/day | **Similar antidepressant effect** at 4 weeks. **Slower onset** vs. Mianserin in first 2 weeks. | • **Indalpine:** One case of mild leucopenia. • **Mianserin:** More sedation (drowsiness, clumsiness). | | **Double-blind vs. Placebo** [2] | Double-blind, randomized; 35 female in-patients; **Indalpine** vs. Placebo. | Not specified in abstract | **Significantly superior** to placebo on Hamilton scales. **Rapid onset** (significant from day 3). | • **Good acceptability**, particularly regarding cardiovascular and cholinergic effects. | | **Psychomotor Performance Study** [3] | 2-week, double-blind, cross-over; 12 healthy males; **Indalpine** vs. Placebo; included ethanol interaction. | Week 1: 50 mg/day Week 2: 150 mg/day | • Subjective mild sedative effects at start (abolished after 2 weeks). **No objective impairment** of psychomotor skills. Did not counteract alcohol-induced impairment. | • **Frequent ejaculatory dysfunction** (67% of subjects). |

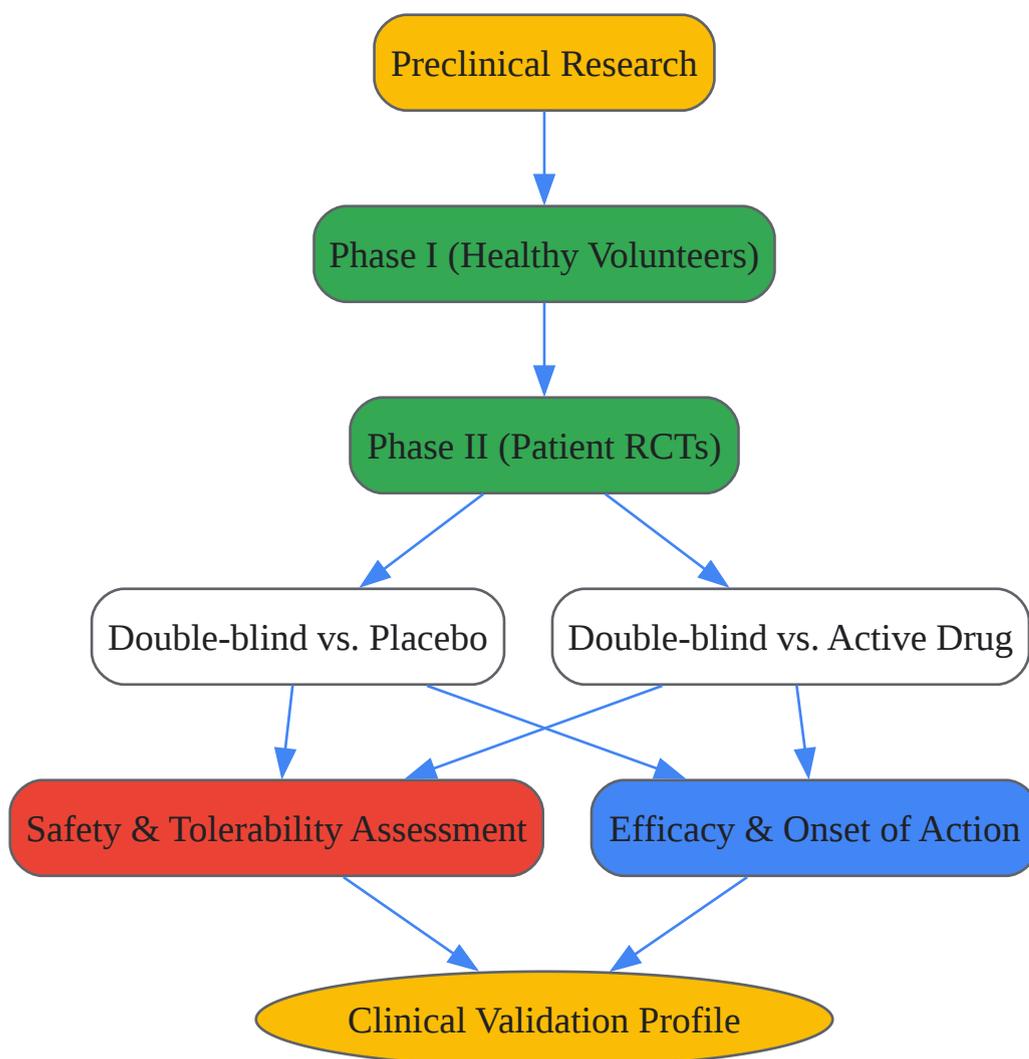
Detailed Experimental Protocols

For your reference, here is a more detailed look at the methodologies used in the key trials.

- **A double-blind out-patient trial of indalpine vs mianserin [1]**
 - **Population:** 65 depressed out-patients.
 - **Duration:** 4 weeks.
 - **Design:** Double-blind, parallel-group.
 - **Treatment Groups:** **Indalpine** (150 mg per day) and Mianserin (60 mg per day).
 - **Primary Outcome:** Antidepressant effect measured over 4 weeks.
- **Activity and acceptability of indalpine in a double-blind study versus placebo [2]**
 - **Population:** 35 depressed female in-patients.
 - **Design:** Double-blind, randomized.
 - **Assessment Tools:** Hamilton Depression Scale, Hamilton Anxiety Scale, clinician's vectorial ratings.
 - **Adjuncts:** Isotonic sodium chloride-dextrose infusions; benzodiazepines and placebo tablets available upon request.
- **Effects of indalpine and ethanol on psychomotor performance [3]**
 - **Population:** 12 healthy male volunteers.
 - **Design:** Double-blind, placebo-controlled, cross-over.
 - **Treatment Phases:** Two 2-week treatment periods (**Indalpine** and Placebo).
 - **Dosage Regimen:** 50 mg/day for one week, increased to 150 mg/day for the second week.
 - **Psychomotor Tests:** Coordinative and reactive skills, standing steadiness, nystagmus, flicker recognition.
 - **Ethanol Challenge:** Alcohol (1 g/kg) administered to test for interaction.

Visualizing Clinical Validation Pathways

The following diagram illustrates the typical pathway and key decision points for validating a drug like **indalpine** through clinical trials, based on the structures of the studies found.



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Research Context and Limitations

It is important to interpret these findings with the following context:

- **Historical Context:** The identified clinical studies are from the 1980s. **Indalpine is not a current-generation antidepressant**; it was an early selective serotonin reuptake inhibitor (SSRI) that was marketed in some countries but later withdrawn, in part due to safety concerns like cases of leucopenia (low white blood cell count) [1] [4].
- **Limited Data:** The search results do not contain large-scale Phase III trials or long-term extension studies, which are critical for a full validation of a drug's risk-benefit profile.
- **Mechanism Confirmation:** While not a clinical trial, one study used an analog computer model to simulate the distribution of **indalpine** in rats, providing early pharmacokinetic data that supported its

development [5].

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References

1. A double-blind out-patient trial of indalpine vs mianserin [pubmed.ncbi.nlm.nih.gov]
2. [Activity and acceptability of indalpine in a double-blind ... [pubmed.ncbi.nlm.nih.gov]
3. Effects of the novel 5-hydroxytryptamine reuptake inhibitor ... [pubmed.ncbi.nlm.nih.gov]
4. Indalpine - Drug Targets, Indications, Patents [synapse.patsnap.com]
5. Comparative distribution of two antidepressant drugs ... [link.springer.com]

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